(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzylcarbamoyl group and a fluorophenyl group attached to the boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, also known as N-Benzyl 3-borono-4-fluorobenzamide, are biological molecules possessing polyhydroxy motifs . These include phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Mode of Action
The compound interacts with its targets through the formation of five-membered boronate esters with diols . This interaction mimics certain biological processes such as protein-substrate interactions . Boronic acids, like the one in this compound, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
The compound affects various biochemical pathways. By binding to its targets, it can interfere in signaling pathways and inhibit enzymes . It can also act as a biochemical tool for sensing and detection of analytes .
Pharmacokinetics
Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a longer elimination phase . It is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . Bortezomib is a substrate of several cytochrome P450 isoenzymes .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific targets it binds to. For example, if the compound binds to enzymes, it can inhibit their function, leading to changes in the cellular processes that these enzymes are involved in .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the boronate esters formed by the compound . Additionally, the presence of other compounds, such as strong cytochrome P450 3A4 inducers and inhibitors, can alter the systemic exposure of boronic acid-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carbonyl compound to form the benzylcarbamoyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
2-Fluorophenylboronic Acid: Similar to (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid but lacks the benzylcarbamoyl group.
Benzylboronic Acid: Contains a benzyl group attached to the boronic acid moiety, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the benzylcarbamoyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[5-(benzylcarbamoyl)-2-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKRXJQZIVZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660203 | |
Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-53-9 | |
Record name | B-[2-Fluoro-5-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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